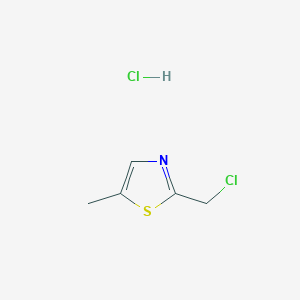
6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline
Übersicht
Beschreibung
“6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline” is a chemical compound . It’s often referred to in the context of its hydrochloride form .
Synthesis Analysis
There is a patent that describes a novel process for the preparation of a related compound, Deutetrabenazine . This process involves methylation of a formamide compound with deuteriated methanol to obtain a formamide compound, followed by cyclization in the presence of a dehydrating agent to obtain a dihydroisoquinoline compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
A review highlights the antioxidant properties of ethoxyquin and its analogues, including isoquinoline derivatives. These compounds have been evaluated for their efficacy in protecting polyunsaturated fatty acids in fish meal, demonstrating the importance of isoquinoline structures in developing antioxidants for food preservation (A. J. de Koning, 2002).
Pharmacological Importance
Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anti-fungal, anti-tumoral, anti-glaucoma, and anti-Alzheimer’s disease potentials. This review categorizes the known biological effects of isoquinoline compounds, underscoring their significance in pharmacotherapy (K. Danao et al., 2021).
Synthetic Methods
Research on the synthesis of papaverine, an isoquinoline derivative, explores various methods including the Bischler-Napieralski and Pictet-Spengler reactions. This study underscores the synthetic versatility of isoquinoline compounds, pivotal for their pharmacological applications (A. V. Luk’yanov et al., 1972).
Biological Activities of Isoquinoline N-oxides
Investigations into natural isoquinoline alkaloids and their N-oxides from plant species reveal antimicrobial, antitumor, and other activities. This review emphasizes isoquinoline N-oxides' role as leads for drug discovery, suggesting potential research directions for derivatives like "6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline" (V. Dembitsky et al., 2015).
Metabolic Insights
The metabolism of 8-aminoquinoline antimalarial agents provides insights into the transformation and toxicity of isoquinoline derivatives in biological systems. This research could inform safety and efficacy assessments for similar compounds (A. Strother et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJVQUDZCZJLK-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221885-61-5 | |
| Record name | 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221885615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIHYDRO-6,7-DI(METHOXY-D3)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NRJ2R7FZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)
